molecular formula C20H26FN5O2 B5487274 3-fluoro-N-[1-(1-D-valyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride

3-fluoro-N-[1-(1-D-valyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride

Cat. No.: B5487274
M. Wt: 387.5 g/mol
InChI Key: IDICVGHHQLWKIG-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-[1-(1-D-valyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a synthetic derivative of pyrazole and has been shown to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[1-(1-D-valyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and receptors, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and alleviate pain. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3-fluoro-N-[1-(1-D-valyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride in lab experiments include its potent biological activity and its ability to modulate various signaling pathways. However, the limitations of this compound include its complex synthesis method and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the research on 3-fluoro-N-[1-(1-D-valyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride. These include:
1. Further investigation of the mechanism of action of this compound to identify new therapeutic targets.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Exploration of the potential use of this compound in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound to determine optimal dosing regimens.
5. Development of new formulations of this compound to improve its bioavailability and reduce toxicity.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications. Its potent biological activity and ability to modulate various signaling pathways make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential toxicity at high concentrations.

Synthesis Methods

The synthesis of 3-fluoro-N-[1-(1-D-valyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride involves several steps. The first step involves the reaction of 3-fluorobenzoyl chloride with 1-(1-D-valyl-4-piperidinyl)-1H-pyrazole-5-carboxylic acid to form 3-fluoro-N-[1-(1-D-valyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide. This intermediate is then converted to the hydrochloride salt by reacting with hydrochloric acid.

Scientific Research Applications

3-fluoro-N-[1-(1-D-valyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and analgesic activities. This compound has also been investigated for its role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

N-[2-[1-[(2R)-2-amino-3-methylbutanoyl]piperidin-4-yl]pyrazol-3-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN5O2/c1-13(2)18(22)20(28)25-10-7-16(8-11-25)26-17(6-9-23-26)24-19(27)14-4-3-5-15(21)12-14/h3-6,9,12-13,16,18H,7-8,10-11,22H2,1-2H3,(H,24,27)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDICVGHHQLWKIG-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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